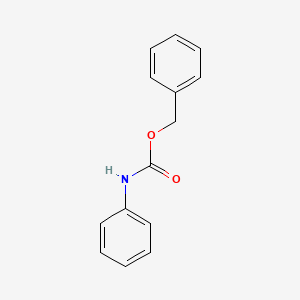

Benzyl phenylcarbamate

描述

Structure

3D Structure

属性

CAS 编号 |

3422-02-4 |

|---|---|

分子式 |

C14H13NO2 |

分子量 |

227.26 g/mol |

IUPAC 名称 |

benzyl N-phenylcarbamate |

InChI |

InChI=1S/C14H13NO2/c16-14(15-13-9-5-2-6-10-13)17-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,15,16) |

InChI 键 |

SGZWYNUJLMTSMJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2 |

产品来源 |

United States |

Overview of Carbamate Functional Groups in Organic Chemistry

The carbamate (B1207046) functional group, structurally characterized by a carbonyl group flanked by an ether and an amine linkage (-NHCOO-), is a cornerstone of modern organic chemistry. selcia.com Often referred to as urethanes, carbamates can be considered hybrids of esters and amides, a structural feature that imparts a unique profile of chemical stability and reactivity. This stability is partly due to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group. Carbamates are integral to a vast array of chemical transformations and are particularly recognized for their role as protecting groups for amines in complex organic syntheses. scispace.com The carbamate moiety can be readily installed and is stable under a variety of reaction conditions, yet it can be removed selectively, a critical feature in multi-step synthetic pathways. almacgroup.com

Historical Development of Carbamate Synthesis and Broader Applications

The history of carbamates is rich and varied, with their first significant application in agriculture as pesticides emerging in the 1950s. unimi.it Compounds like carbaryl (B1668338) became widely used insecticides. unimi.it The synthesis of carbamates has evolved considerably over time. Early methods often involved the use of phosgene (B1210022), a highly toxic reagent. researchgate.net Subsequent research has led to the development of safer and more efficient synthetic routes, such as the Curtius and Hofmann rearrangements of acyl azides and amides, respectively, which proceed through an isocyanate intermediate. researchgate.netbeilstein-journals.org Other common methods include the reaction of alcohols with isocyanates, or the reaction of amines with chloroformates. selcia.com Beyond their use as protecting groups, carbamates are fundamental components in the production of polyurethane polymers and have been investigated for their utility in pharmaceuticals and other specialty chemicals. selcia.comiucr.org

Positioning Benzyl Phenylcarbamate Within Contemporary Organic Synthesis Research

Benzyl (B1604629) phenylcarbamate and its derivatives are subjects of ongoing research in organic synthesis, primarily driven by the versatility of the carbamate (B1207046) functional group and the potential for diverse applications. Research has explored the use of phenylcarbamates as directing groups in C-H bond activation reactions, a powerful strategy for the efficient construction of complex molecules. researchgate.net For instance, the carbamate group can direct the metal-catalyzed functionalization of an adjacent C-H bond. researchgate.net

The synthesis of benzyl phenylcarbamate itself has been a subject of investigation, with modern methods focusing on efficiency and sustainability. For example, metal-free C-N coupling reactions have been developed for the synthesis of N-phenylcarbamates, offering an alternative to traditional metal-catalyzed approaches. researchgate.net Biocatalysis, the use of enzymes to catalyze chemical reactions, has also emerged as a green and highly selective method for carbamate synthesis. unimi.itnih.govresearchgate.net Lipases, for instance, have been successfully employed in the synthesis of various carbamate derivatives. unimi.it

Derivatives of this compound are frequently synthesized as intermediates for more complex target molecules in medicinal chemistry. For example, substituted benzyl phenylcarbamates have been prepared and studied for their potential as enzyme inhibitors. researchgate.netarkat-usa.org The synthesis of these derivatives often involves the condensation of a substituted benzyl alcohol with a phenyl isocyanate or the reaction of a substituted aniline (B41778) with benzyl chloroformate. arkat-usa.orgidosi.org

Interdisciplinary Research Interfaces Pertaining to Phenylcarbamates

Classical Approaches to this compound Synthesis

Traditional methods for forming the carbamate linkage in this compound have been well-documented and are foundational in organic synthesis. These routes typically involve highly reactive intermediates.

Reaction of Phenyl Isocyanate with Benzyl Alcohol

The most direct and widely utilized method for synthesizing this compound is the nucleophilic addition of benzyl alcohol to phenyl isocyanate. This reaction is generally high-yielding and proceeds under mild conditions. The process involves the attack of the hydroxyl group of benzyl alcohol on the electrophilic carbon of the isocyanate group.

The reaction is often facilitated by a catalyst to increase the rate of addition. While the reaction can proceed without a catalyst, bases such as triethylamine or 4-dimethylaminopyridine (B28879) (DMAP) are commonly employed. arkat-usa.orgsemanticscholar.org For instance, a general procedure involves treating a solution of benzyl alcohol with phenyl isocyanate in a suitable solvent like chloroform, often with a catalytic amount of triethylamine. arkat-usa.org The product typically separates as a solid and can be purified by filtration and recrystallization. arkat-usa.org

Detailed studies have explored optimizing reaction conditions to maximize yield and purity.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Yield | Reference |

| Benzyl Alcohol | Phenyl Isocyanate | Triethylamine | Chloroform | Good | arkat-usa.org |

| Benzyl 3-hydroxybenzoate | Phenyl Isocyanate | 4-DMAP | Dichloromethane (B109758) | High | semanticscholar.org |

Phosgene-Based Routes

Phosgene (COCl₂) and its derivatives, such as benzyl chloroformate, serve as powerful electrophilic synthons for carbamate formation. In this approach, benzyl chloroformate reacts with aniline. This method avoids the direct handling of the highly toxic and moisture-sensitive phenyl isocyanate.

The reaction is a nucleophilic acyl substitution where the amino group of aniline attacks the carbonyl carbon of benzyl chloroformate, leading to the elimination of hydrogen chloride. A base, typically pyridine or triethylamine, is required to neutralize the HCl byproduct and drive the reaction to completion. smolecule.com This process is analogous to the Schotten-Baumann reaction conditions.

Another variation involves the in situ generation of carbamoyl (B1232498) chlorides from an amine and phosgene, which then react with an alcohol. nih.gov While effective, the extreme toxicity of phosgene has led to a significant decline in its use in favor of safer alternatives.

Transcarbamoylation Strategies

Transcarbamoylation offers a milder alternative for synthesizing this compound. This method involves the exchange of the alcohol moiety of a pre-existing carbamate with benzyl alcohol. Common carbamoyl donors include phenyl carbamate and methyl carbamate. organic-chemistry.orgthieme-connect.com

Tin catalysts, such as dibutyltin (B87310) dilaurate or other organotin compounds, have been shown to be highly effective in promoting this reaction. organic-chemistry.org For example, the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate proceeds smoothly in toluene (B28343) at elevated temperatures (e.g., 90°C) to afford the corresponding carbamates in good yields with broad functional-group tolerance. organic-chemistry.org More economically, methyl carbamate can also serve as an effective carbamoyl donor in tin-catalyzed processes. thieme-connect.com This approach is advantageous due to the stability and lower toxicity of the starting materials compared to isocyanates or phosgene. thieme-connect.com

Modern and Green Chemistry Approaches

Contemporary research focuses on developing more sustainable, efficient, and safer synthetic routes. These methodologies prioritize catalytic processes, solvent minimization, and high atom economy.

Catalyst-Mediated Syntheses (e.g., organocatalysis, transition metal catalysis)

Catalysis is at the forefront of modern organic synthesis, offering pathways that are both efficient and selective.

Organocatalysis: Organocatalysts are metal-free small organic molecules that can promote chemical reactions. In the context of carbamate synthesis, N-methylimidazole (NMI) has been shown to accelerate the one-pot synthesis of carbamates via a Lossen rearrangement. organic-chemistry.org Boron trifluoride diethyl etherate has been used as a catalyst for the condensation reaction of benzyl 2-formylphenylcarbamate with p-toluenesulfonyl amine, demonstrating the utility of Lewis acid organocatalysts in transformations of carbamate-containing molecules. mdpi.comresearchgate.net While direct organocatalytic synthesis of this compound is an area of ongoing research, these related examples highlight the potential of this approach.

Transition Metal Catalysis: Transition metals, particularly palladium and nickel, offer powerful catalytic cycles for forming C-N bonds. An efficient synthesis of aryl carbamates has been developed through the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. mit.edu In this one-pot process, an aryl isocyanate is generated in situ and subsequently trapped by the alcohol. For instance, benzyl alcohol can be used to trap the isocyanate formed from an aryl halide, yielding the corresponding benzyl carbamate. mit.edu This method expands the scope of accessible carbamates and avoids the isolation of isocyanate intermediates. mit.edu Nickel-catalyzed methods are also emerging as effective strategies for C-N bond formation in carbamate synthesis. acs.orgacs.org

| Metal Catalyst | Aryl Source | Isocyanate Source | Alcohol | Yield | Reference |

| Palladium(0) | Aryl Triflate | Sodium Cyanate | Benzyl Alcohol | 75-84% | mit.edu |

| Nickel(II) | Aryl Halide | - | - | Moderate | acs.org |

Solvent-Free and Atom-Economical Methodologies

Green chemistry principles guide the development of synthetic methods that reduce waste and environmental impact.

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste and can simplify product purification. A solvent-free method for preparing primary carbamates using silica (B1680970) sulfuric acid as a solid acid reagent has been reported. arkat-usa.orgumich.edu This "grindstone chemistry" approach, where solid reactants are ground together at room temperature, is highly efficient and environmentally friendly. arkat-usa.org While demonstrated for primary carbamates, the principles could be adapted for secondary carbamates like this compound. Microwave irradiation is another technique used to accelerate reactions under solvent-free conditions, enhancing molecular collisions and significantly reducing reaction times compared to conventional heating. smolecule.com

Atom-Economical Methodologies: These methods are designed to maximize the incorporation of all atoms from the reactants into the final product. A key example is the direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO₂). This approach utilizes CO₂ as an inexpensive, non-toxic, and renewable C1 source, representing a phosgene-free and highly atom-economical route. organic-chemistry.orgresearchgate.net For example, N-phenylcarbamates can be synthesized from anilines, CO₂, and metal alkoxides. researchgate.net Another metal-free approach involves the reaction of an arylamine and CO₂ in the presence of a base like DBU to form a carbamic acid intermediate, which is then dehydrated to an isocyanate and trapped by an alcohol. organic-chemistry.org These methods are at the cutting edge of green carbamate synthesis.

Flow Chemistry Applications in this compound Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comamericanpharmaceuticalreview.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. researchgate.netvapourtec.com

While specific literature detailing the flow synthesis of this compound is nascent, the principles of flow chemistry are highly applicable to its production. The synthesis of carbamates often involves reactive intermediates like isocyanates (e.g., phenyl isocyanate) or chloroformates, which can be handled more safely in the small, controlled volumes of a microreactor system. beilstein-journals.org This minimizes the risks associated with storage and handling of toxic or unstable compounds on a large scale. mdpi.com

The advantages of implementing a flow process for this compound synthesis would include:

Enhanced Safety: Minimizing the volume of hazardous reagents like phenyl isocyanate or benzyl chloroformate at any given time.

Improved Heat Transfer: Efficiently managing the exothermic nature of carbamate formation, preventing runaway reactions and the formation of byproducts.

Increased Efficiency: Reducing reaction times and simplifying downstream processing through in-line purification or telescoping subsequent reaction steps. vapourtec.com

Scalability: Streamlining the scale-up process from laboratory to production by extending the run time of the reactor rather than redesigning large-scale batch reactors. americanpharmaceuticalreview.com

For instance, a potential flow synthesis could involve pumping streams of a substituted benzyl alcohol and a substituted phenyl isocyanate to a T-mixer, followed by passage through a heated coil reactor to ensure complete reaction before in-line quenching or purification. arkat-usa.org This approach aligns with the broader trend of adopting greener and more sustainable manufacturing processes in the chemical industry. beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective synthetic methods is crucial for producing chiral analogues of this compound, which are essential for applications in medicinal chemistry and materials science. Chirality can be introduced into the molecule through several strategic approaches.

One primary method involves the use of enantiomerically pure starting materials. For example, reacting a chiral, non-racemic benzyl alcohol derivative with phenyl isocyanate would yield a corresponding chiral this compound analogue. encyclopedia.pub Similarly, the use of a chiral aniline derivative would also result in a stereochemically defined product.

Furthermore, the carbamate functional group itself can serve as a directing group to control stereochemistry in subsequent transformations. In analogous systems, an existing N-carbamate group has been shown to assist in the stereoselective synthesis of chiral products through a double SN2 process, effectively retaining the configuration at a chiral benzylic center. nih.gov This principle could be applied to a pre-formed chiral this compound analogue to introduce additional stereocenters with high diastereoselectivity.

Modern catalytic methods also offer powerful tools for asymmetric synthesis. The use of chiral catalysts, such as chiral phosphoric acids, has been effective in achieving high enantioselectivity in reactions involving similar scaffolds, such as the heterodimerization of N-substituted carboxamides. ifremer.fr Such catalytic systems could potentially be adapted for the enantioselective synthesis of complex this compound analogues. The conjugate addition of chiral lithium amides to α,β-unsaturated esters is another established method for creating chiral building blocks that could be elaborated into carbamate structures. beilstein-journals.org

Derivatization and Functionalization Strategies

The phenyl ring derived from the aniline or phenyl isocyanate precursor offers a versatile scaffold for introducing a wide range of functional groups, thereby tuning the electronic and steric properties of the molecule. Research has demonstrated the synthesis of various analogues with substituents on this ring.

A general method for this derivatization involves the reaction of a substituted phenyl isocyanate with benzyl alcohol in the presence of a catalyst like triethylamine. arkat-usa.org This approach has been used to introduce electron-donating groups like methoxy (B1213986) (–OCH₃) and electron-withdrawing groups like nitro (–NO₂). arkat-usa.org For instance, Benzyl N-(4-methoxyphenyl)carbamate and Benzyl N-(4-nitrophenyl)carbamate have been synthesized and studied. arkat-usa.org

More complex modifications have also been achieved. The introduction of trifluoromethyl groups, as seen in Benzyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate, imparts unique properties and is of interest for creating specialized materials and catalysts. smolecule.com Another strategy involves incorporating a reactive handle, such as a formyl group (–CHO). The synthesis of Benzyl 2-formylphenylcarbamate allows for further derivatization, for example, through a condensation reaction with p-toluenesulfonyl amine to yield a Schiff base. mdpi.comresearchgate.net

The table below summarizes representative modifications to the phenyl ring.

| Substituent Group | Position(s) | Starting Material Example | Reference |

| Methoxy (–OCH₃) | 4 | 4-Methoxyphenyl isocyanate | arkat-usa.org |

| Nitro (–NO₂) | 4 | 4-Nitrophenyl isocyanate | arkat-usa.org |

| Trifluoromethyl (–CF₃) | 3, 5 | 3,5-Bis(trifluoromethyl)aniline | smolecule.com |

| Formyl (–CHO) | 2 | Benzyl 2-formylphenylcarbamate | mdpi.com |

| 5-chlorobenzo[d]oxazol-2-yl | 4 | Benzyl 4-(5-chlorobenzo[d]oxazol-2-yl)phenylcarbamate | ontosight.ai |

This table is interactive and can be sorted by column.

Similar to the phenyl ring, the benzyl moiety can be readily functionalized by employing substituted benzyl alcohols in the synthesis. This allows for systematic studies of how modifications at the benzylic portion of the molecule affect its properties. The reaction of a substituted benzyl alcohol with phenyl isocyanate provides a direct route to these analogues. arkat-usa.org

A range of substituents has been successfully incorporated onto the benzyl ring. These include:

Acetoxy group: 4-(Phenylcarbamoyloxymethyl)phenyl acetate (B1210297) was synthesized from 4-acetoxybenzyl alcohol. arkat-usa.org

Halogens: 4-Chlorobenzyl N-phenylcarbamate was prepared from 4-chlorobenzyl alcohol. arkat-usa.org

Nitro group: 4-Nitrobenzyl N-phenylcarbamate was synthesized using 4-nitrobenzyl alcohol. arkat-usa.org

Alkoxy groups: 4-Methoxybenzyl N-phenylcarbamate and 3-phenoxybenzyl N-phenylcarbamate have been prepared from their corresponding substituted benzyl alcohols. arkat-usa.org

Hydroxyl group: Benzyl (3-benzyl-5-hydroxyphenyl)carbamate was synthesized as part of a study on new antitubercular agents. mdpi.com

These modifications have been instrumental in kinetic studies, such as investigating solvolysis mechanisms, and in structure-activity relationship (SAR) studies for biological applications. arkat-usa.org

The table below details examples of functionalization on the benzyl moiety.

| Substituent Group | Position | Starting Material Example | Reference |

| Acetoxy (–OCOCH₃) | 4 | 4-Acetoxybenzyl alcohol | arkat-usa.org |

| Chloro (–Cl) | 4 | 4-Chlorobenzyl alcohol | arkat-usa.org |

| Nitro (–NO₂) | 4 | 4-Nitrobenzyl alcohol | arkat-usa.org |

| Methoxy (–OCH₃) | 4 | 4-Methoxybenzyl alcohol | arkat-usa.org |

| Phenoxy (–OPh) | 3 | 3-Phenoxybenzyl alcohol | arkat-usa.org |

| Hydroxy (–OH) | 5 (on a 3-benzylphenyl ring) | (3-Amino-5-benzylphenyl)methanol derivative | mdpi.com |

This table is interactive and can be sorted by column.

Modification at the nitrogen atom of the carbamate linkage (–NHCOO–) provides another avenue for structural diversification. Replacing the hydrogen atom with various alkyl or aryl groups can significantly alter the molecule's chemical and biological properties.

One method to achieve N-substitution is through the aminolysis of related carbamate structures. For example, the reaction of aryl N-phenylcarbamates with benzylamines in acetonitrile (B52724) has been studied, demonstrating the feasibility of N-N bond exchange and substitution at the carbamate nitrogen. acs.org

In more complex systems designed as receptor ligands, N-substitution is a key strategy for optimizing binding affinity and selectivity. For instance, in a series of 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogues, the secondary amine of a precursor was alkylated with various alkyl halides. nih.gov Modifications included introducing N-benzyl, N-pyridinylmethyl, and N-(4-fluoroethyl)benzyl groups. These studies showed that the nature and length of the N-substituent are critical for biological activity. nih.gov For example, extending the spacer from an N-benzyl to an N-phenethyl group resulted in a significant decrease in receptor affinity, highlighting the structural sensitivity of this position. nih.gov

Hydrolysis Pathways and Kinetics of the Carbamate Linkage

Under acidic conditions, the hydrolysis of carbamates like this compound is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.orgclemson.edu The subsequent steps involve the formation of a tetrahedral intermediate, followed by proton transfer and the elimination of the leaving group, which in this case would be benzyl alcohol and the carbamic acid of aniline. The carbamic acid is unstable and readily decomposes to aniline and carbon dioxide.

The general mechanism for acid-catalyzed ester hydrolysis can be outlined as follows:

Protonation of the carbonyl oxygen: The reaction begins with the protonation of the carbonyl oxygen atom by an acid catalyst. libretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the leaving group: The protonated leaving group (benzyl alcohol) departs, and the carbonyl group is reformed. libretexts.org

The hydrolysis of carbamates in basic solutions can proceed through different mechanisms depending on the structure of the carbamate. For N-monosubstituted carbamates like this compound, which possess a hydrogen atom on the nitrogen, an E1cB (Elimination Unimolecular conjugate Base) mechanism is often favored. rsc.orgacs.org This pathway involves the initial deprotonation of the nitrogen atom by a base to form a carbamate anion. rsc.orgacs.org This anion then undergoes a rate-determining elimination to form an isocyanate intermediate (phenyl isocyanate) and a phenoxide or alkoxide leaving group. rsc.orgacs.org The highly reactive isocyanate is then rapidly attacked by water to form an unstable carbamic acid, which subsequently decomposes to the corresponding amine (aniline) and carbon dioxide. acs.org

Studies on substituted phenyl N-phenylcarbamates have shown a strong dependence of the hydrolysis rate on the nature of the substituent on the phenyl ring, supporting the E1cB mechanism. rsc.org Electron-withdrawing groups accelerate the reaction, which is consistent with the development of negative charge in the transition state. rsc.org

Alternatively, a direct nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon (a BAc2 mechanism) can occur. arkat-usa.orgresearchgate.net However, for N-phenylcarbamates, the E1cB pathway is generally considered the predominant mechanism in alkaline hydrolysis. rsc.org

The rate of alkaline hydrolysis for carbamates is influenced by several factors, including pH and the structure of the alcohol and amine moieties. clemson.edu For instance, carbamates derived from phenols are generally more labile towards chemical hydrolysis than those derived from alcohols. nih.gov

While specific studies on enzyme-mimetic hydrolysis of this compound are not abundant, the principles can be extrapolated from research on other carbamates. Artificial enzymes, or enzyme mimics, are of great interest due to their potential for high efficiency and stability. researchgate.net Molecularly imprinted polymers (MIPs) have been developed as catalysts for the hydrolysis of carbamates. researchgate.net These polymers are created with "memory" of a transition-state analogue of the hydrolysis reaction, which allows them to selectively bind and stabilize the transition state of the actual substrate, thereby accelerating the hydrolysis rate. researchgate.netacs.org

For example, MIPs have been synthesized using transition-state analogues for the hydrolysis of diphenyl carbonate and diphenyl carbamate, demonstrating catalytic activity. researchgate.net These synthetic catalysts, while not as efficient as natural enzymes, offer advantages such as higher thermal stability and reusability. researchgate.net The catalytic mechanism of these mimics often involves creating a binding cavity that complements the geometry of the transition-state intermediate of the hydrolysis reaction. researchgate.net

Base-Catalyzed Hydrolysis Mechanisms

Thermolytic Decomposition Studies

Thermolysis, or thermal decomposition, is the breakdown of a compound by heat. wikipedia.org The thermal stability of carbamates can vary significantly depending on their structure. researchgate.net The decomposition of this compound upon heating can lead to the cleavage of the carbamate linkage through decarbamoylation.

The thermal decomposition of carbamates can proceed through several pathways. One common mechanism for N-substituted carbamates is the formation of an isocyanate and an alcohol. researchgate.netscielo.brgoogle.com For this compound, this would involve the cleavage of the C-O bond of the benzyl group, yielding phenyl isocyanate and benzyl alcohol. This process is often a key step in phosgene-free methods for producing isocyanates. mdpi.com

Another possible decomposition route involves a six-membered cyclic transition state, particularly if there is a hydrogen atom on the carbon adjacent to the oxygen of the ester group. This leads to the formation of an amine, carbon dioxide, and an alkene. researchgate.net In the case of ethyl N-methyl-N-phenylcarbamate, for example, the products are N-methylaniline, carbon dioxide, and ethylene. researchgate.net For this compound, this specific pathway is less likely due to the nature of the benzyl group.

The decomposition temperature for carbamates can be influenced by the presence of catalysts. mdpi.comnih.gov Various metal salts and oxides have been shown to catalyze the thermal cleavage of carbamates. google.comnih.gov

The products of the thermal decomposition of this compound are expected to be primarily phenyl isocyanate and benzyl alcohol. However, side reactions can lead to the formation of other byproducts. nih.gov Phenyl isocyanate is a reactive intermediate that can undergo further reactions. For instance, it can react with any water present to form aniline and carbon dioxide. nih.gov It can also react with unreacted carbamate or with itself to form dimers and trimers. nih.gov

Studies on the thermal decomposition of similar aromatic carbamates, such as methyl N-phenyl carbamate, have identified products like aniline and diphenyl urea, which result from side reactions of the initially formed phenyl isocyanate. nih.gov The distribution of products is highly dependent on the reaction conditions, including temperature, pressure, and the presence of catalysts or solvents. mdpi.comnih.govnih.gov For example, the pyrolysis of arprocarb, a carbamate insecticide, at different temperatures yielded a complex mixture of compounds, including mono- and polycyclic aromatic hydrocarbons at higher temperatures. nih.gov

The following table summarizes the expected primary products and potential byproducts from the thermal decomposition of this compound.

| Decomposition Pathway | Primary Products | Potential Byproducts |

| Decarbamoylation | Phenyl isocyanate, Benzyl alcohol | Aniline, Carbon dioxide, Diphenyl urea, Isocyanate dimers/trimers |

Mechanisms of Decarbamoylation

Photochemical Reactions and Transformations

The study of photochemical reactions of this compound provides insight into its stability and reactivity under ultraviolet (UV) irradiation. These reactions are often initiated by the absorption of light, leading to excited electronic states that can undergo various transformations not typically observed under thermal conditions. The primary photochemical processes for carbamates involve bond cleavage and rearrangement, with mechanisms that can be influenced by the solvent and the specific wavelength of light used. noblelight.comwiley-vch.de

UV-Induced Rearrangements

Upon absorption of UV radiation, this compound can be promoted to an excited singlet or triplet state. From this excited state, several rearrangement pathways are possible. The energy from the absorbed photon can lead to the homolytic cleavage of the ester C-O bond or the N-C bond, generating radical intermediates. For instance, the photolysis of carbamates in aqueous solutions has been shown to result in the formation of corresponding phenols as a general degradation product. nih.gov

In the case of this compound, UV irradiation can induce rotamerization within the benzyloxy group, as has been observed in structurally related molecules. mdpi.com This process involves the interconversion between different conformers of the molecule without breaking any bonds. However, more significant transformations, such as bond cleavage, are also prevalent. The primary cleavage often occurs at the ester linkage (aryl-O or benzyl-O) or the carbamate N-C bond. The specific pathway is dictated by the bond dissociation energies in the excited state. Theoretical studies on related O-aryl N-methylcarbamates suggest that β-cleavage at the carbamoyl moiety is more favorable than α-cleavage. researchgate.net

The general photochemical reaction pathways are summarized below:

Photo-Fries Type Rearrangement Analogues

The Photo-Fries rearrangement is a well-documented photochemical reaction for aryl esters and amides, which can also be observed in carbamates. udg.eduwikipedia.org This reaction typically involves the homolytic cleavage of the C-O bond of the ester upon UV irradiation, forming a radical pair (a phenoxy radical and an acyl radical) that remains trapped in a solvent cage. jst.go.jp This radical pair can then recombine via radical substitution at the ortho and para positions of the phenyl ring, followed by tautomerization to yield hydroxy aryl ketone products. udg.eduwikipedia.org

For this compound, an analogous Photo-Fries rearrangement is a significant transformation pathway. nih.govresearchgate.net Theoretical models propose a three-state mechanism for this process, involving an initial absorption of radiation to a ππ* state, energy transfer to a pre-dissociative nπ* state, and finally dissociation along a πσ* state. barbatti.org The subsequent recombination of the radical intermediates (a phenoxy radical and a benzylaminocarbonyl radical) is regioselective, favoring the formation of ortho and para substituted products. researchgate.net The reaction generally produces a mixture of ortho- and para-aminobenzyl benzoates, alongside the corresponding phenol from cleavage and hydrogen abstraction. nih.gov The yields of these products can be low, which limits the reaction's utility in commercial production. wikipedia.org The photodegradation of aromatic carbamates, widely used as pesticides, can be governed by these types of photo-Fries rearrangements. udg.edu

Electrophilic and Nucleophilic Substitution Reactions Involving this compound

This compound possesses two aromatic rings and a carbamate linkage, making it susceptible to both electrophilic substitution on the rings and nucleophilic substitution at the carbonyl carbon.

Electrophilic Aromatic Substitution: The two aromatic rings in this compound exhibit different reactivities towards electrophiles. The phenyl ring attached to the nitrogen atom is activated by the electron-donating amino group (via resonance), directing incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group is deactivating. The benzyl group's phenyl ring is attached to an electron-withdrawing -OCH2- group, which slightly deactivates the ring. Therefore, electrophilic substitution is expected to occur preferentially on the N-phenyl ring. msu.edu Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts reactions would follow this selectivity. savemyexams.comsavemyexams.com

Nucleophilic Substitution: The carbonyl carbon of the carbamate group is an electrophilic center and is susceptible to attack by nucleophiles. The aminolysis of related aryl N-phenylcarbamates with benzylamines in acetonitrile has been studied, revealing that these reactions can proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate or a concerted mechanism. acs.orgnih.gov The nature of the leaving group and the nucleophile determines the predominant pathway. For aryl N-phenylcarbamates, the reaction with benzylamine (B48309) is proposed to proceed via a stepwise process. acs.org

Solvolysis reactions, such as methanolysis, of substituted benzyl N-phenylcarbamates have also been investigated. For example, 4-acetoxybenzyl N-phenylcarbamates undergo methanolysis via a concerted 1,6-elimination mechanism to produce a reactive quinonemethide intermediate. arkat-usa.org Hydrolysis of the carbamate group under acidic or basic conditions can also occur, typically leading to the corresponding amine, alcohol, and carbon dioxide.

The table below summarizes the expected substitution reactions.

Radical Reactions and Polymerization Mechanisms (if applicable for monomeric use)

Beyond photochemical transformations, this compound can participate in radical reactions under specific conditions. A notable example is its synthesis via a metal-free, iodine-catalyzed cross-coupling reaction. thieme-connect.com This process is believed to proceed through the formation of an alkoxycarbonyl radical intermediate from a carbazate (B1233558) precursor, which then couples with aniline. thieme-connect.com The involvement of radical trapping agents like TEMPO was shown to inhibit the reaction, supporting the radical mechanism. thieme-connect.com

While this compound itself is a small molecule, related structures are key components in polymer chemistry. For example, poly(benzyl carbamate)s have been developed as self-immolative polymers. researchgate.net These polymers are designed to depolymerize from head-to-tail upon the cleavage of a specific end-cap. This cleavage can be triggered by various stimuli, leading to the release of the constituent monomer-like units. researchgate.net This suggests that this compound could potentially be used or be generated from the depolymerization of such smart polymers. The polymerization would likely proceed through step-growth polymerization of appropriate monomers, such as a diisocyanate and a benzyl diol, to form a polyurethane backbone with benzyl carbamate linkages.

The table below outlines a key radical reaction involving this compound.

Table of Compounds

An in-depth look at the theoretical and computational chemistry of this compound reveals the molecule's structural and electronic properties. Through quantum mechanical calculations, researchers can predict its three-dimensional shape, electronic behavior, and how it interacts with electromagnetic radiation, providing insights that complement experimental findings.

Advanced Spectroscopic and Structural Elucidation of Benzyl Phenylcarbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural analysis of organic compounds in solution and the solid state. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC) NMR Techniques

One-dimensional (1D) NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR, offers a foundational understanding of the molecular structure of benzyl (B1604629) phenylcarbamate. ipb.pt The ¹H NMR spectrum reveals the chemical shifts and coupling constants of the protons, while the ¹³C NMR spectrum provides information about the carbon skeleton. mdpi.com For instance, in a derivative, benzyl (2-bromo-5-fluorophenyl)carbamate, the benzylic protons (CH₂) appear as a singlet around 5.23 ppm, and the aromatic protons exhibit complex multiplicity patterns reflecting their respective electronic environments. beilstein-journals.org The carbon signals are also distinct, with the carbamate (B1207046) carbonyl carbon appearing at a characteristic downfield shift. beilstein-journals.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in assembling the complete molecular structure by establishing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, which is particularly useful for assigning protons within the benzyl and phenyl spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. youtube.comsdsu.edu

The application of these techniques has been demonstrated in the structural elucidation of various carbamate derivatives, where the combination of 1D and 2D NMR data provides definitive structural proof. science.govconicet.gov.ar

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Benzyl Phenylcarbamate Derivative

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzylic CH₂ | 5.20 | 67.11 |

| Aromatic CH | 7.14 - 8.46 | 117.46 - 142.28 |

| Carbonyl C=O | - | 153.17 |

| Quaternary C | - | 135.33 - 170.38 |

Note: Data is for Benzyl 2-((E)-tosyliminomethyl)phenylcarbamate and is illustrative of the types of shifts observed. mdpi.com The exact chemical shifts for this compound may vary.

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the different solid forms, or polymorphs, of a compound. nih.govbruker.com Polymorphism, the ability of a substance to exist in more than one crystal structure, can significantly impact the physical properties of a material. ssNMR can distinguish between polymorphs by detecting subtle differences in the local chemical environments of the nuclei, which manifest as variations in chemical shifts. nih.govrsc.org

For carbamates, ssNMR, particularly ¹³C and ¹⁵N ssNMR, can probe the hydrogen bonding and packing arrangements within the crystal lattice. rsc.org Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions that broaden the spectral lines. nih.gov While specific ssNMR studies on this compound are not widely reported, the methodology has been successfully applied to related carbamates, such as phenyl carbamate, to identify and characterize its different polymorphic forms. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. rsc.org For this compound, these techniques are particularly useful for confirming the presence of the carbamate linkage.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A strong absorption band is expected in the region of 1700-1735 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carbamate group. mdpi.comrsc.org The N-H stretching vibration typically appears as a band in the range of 3200-3400 cm⁻¹. rsc.org The C-O stretching vibrations will also be present, along with the characteristic bands for the aromatic rings. rsc.org

The analysis of these vibrational modes provides a quick and reliable method for functional group identification in this compound and its derivatives. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O (carbamate) | Stretch | 1700 - 1735 |

| C-N | Stretch | 1200 - 1350 |

| C-O | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1400 - 1600 |

Note: These are general ranges and the exact frequencies will depend on the specific molecular environment.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. mdpi.com The calculated exact mass for this compound (C₁₄H₁₃NO₂) is 227.0946 g/mol . nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure this mass with high precision, typically to within a few parts per million (ppm), which helps to confirm the molecular formula and rule out other possibilities. beilstein-journals.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a technique used to study the fragmentation of selected ions. nationalmaglab.org In an MS/MS experiment, a precursor ion (in this case, the molecular ion or a protonated/deprotonated form of this compound) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. nationalmaglab.orgscielo.org.mx This provides valuable information about the connectivity of the molecule.

For deprotonated benzyl N-phenylcarbamates, studies have shown characteristic fragmentation patterns involving the loss of a substituted phenylcarbinol and a benzaldehyde. nih.gov The fragmentation is proposed to proceed through an ion-neutral complex. nih.gov The nature of the substituents on the phenyl rings can influence the relative abundances of the product ions. nih.gov For protonated benzylamines, a common initial fragmentation is the loss of ammonia (B1221849) (NH₃). nih.gov The fragmentation pathways of this compound itself would likely involve cleavages at the bonds adjacent to the carbamate group, leading to characteristic fragment ions corresponding to the benzyl and phenylisocyanate moieties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzyl (2-bromo-5-fluorophenyl)carbamate |

| Benzyl 2-((E)-tosyliminomethyl)phenylcarbamate |

| Phenyl carbamate |

| Phenylcarbinol |

| Benzaldehyde |

X-ray Crystallography and Single Crystal Diffraction Analysis

While specific crystallographic data for the parent this compound is not widely published, extensive studies on closely related structures like benzyl carbamate and phenyl carbamate offer significant insights into the expected structural characteristics. For instance, single-crystal XRD analysis of benzyl carbamate confirms its cell parameters and morphology. researchgate.net High-resolution X-ray diffraction can be employed to assess the crystalline perfection of such organic single crystals. researchgate.net The general procedure involves growing a single crystal, which can range in size from 10 to 120 micrometers, and analyzing its diffraction pattern when exposed to a monochromatic X-ray beam, typically from a copper or molybdenum source. stanford.edu

Crystal Packing and Supramolecular Interactions

The solid-state arrangement of molecules, or crystal packing, is governed by a variety of non-covalent intermolecular forces. In carbamates, these interactions are crucial in dictating the supramolecular architecture.

In many carbamate derivatives, N-H···O hydrogen bonds are a dominant feature, often leading to the formation of chains or dimers. For example, in the crystal structure of one phenyl carbamate polymorph, molecules form tilted dimers which are bridged by carbamate groups, creating a distinct R(16) motif. researchgate.net The interplay between these strong hydrogen bonds and weaker forces, such as those involving phenyl rings, is often a key factor in the assembly of supramolecular synthons. researchgate.net

Table 1: Crystallographic Data for Benzyl Carbamate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| β (°) | Value not available in search results |

| Volume (ų) | Value not available in search results |

| Z | Value not available in search results |

Polymorphism and Solid-State Structural Variability Studies

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study for pharmaceuticals and materials science, as different polymorphs can exhibit varying physical properties. Carbamate compounds are known to exhibit polymorphism. researchgate.netgoogle.com

Research on phenyl carbamate has led to the discovery and characterization of several polymorphic forms. researchgate.net These polymorphs often arise from different arrangements of the same supramolecular synthons, suggesting that subtle differences in weaker interactions, particularly those involving the phenyl ring, can direct the assembly into distinct crystal lattices. researchgate.net The characterization of these polymorphs typically involves a combination of techniques, including variable temperature powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and hot-stage microscopy (HSM). researchgate.net

Chiroptical Spectroscopy for Enantiomeric Characterization (if chiral derivatives are studied)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, primarily electronic circular dichroism (ECD), are invaluable for characterizing the absolute configuration and conformational properties of chiral molecules in both solution and the solid state. acs.org

While this compound itself is achiral, many of its derivatives are chiral, and their enantiomeric properties are of significant interest. Phenylcarbamate derivatives of polysaccharides, such as cellulose (B213188) and amylose (B160209), are widely used as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) to separate enantiomers. researchgate.net The chiral recognition mechanism of these CSPs relies on the formation of transient diastereomeric complexes with the analyte, which can be studied using spectroscopic methods. researchgate.net

The chiroptical properties of such systems can be complex. For example, chitosan (B1678972) phenylcarbamate can form cholesteric (chiral nematic) liquid-crystalline phases. core.ac.uk The handedness of the supramolecular helical structure can be determined by the sign of the Cotton effect in the circular dichroism spectrum and can even be inverted by changing the solvent system. core.ac.uk

In the context of small molecules, chiroptical spectroscopy is used to characterize planar chiral derivatives, such as certain ferrocenes, which exhibit strong circular dichroism signals. nih.gov For supramolecular systems, ECD can provide information on the formation of helical assemblies. The self-assembly of chiral or achiral monomers into helical supramolecular polymers often results in a significant amplification of the chiroptical signal. acs.org This phenomenon, known as the "sergeants and soldiers" effect, can be observed in systems where chiral molecules induce a preferred helicity in aggregates of achiral molecules. acs.org

Host-guest complexation can also be used to induce and study chirality. For instance, a hydrogen-bonded amide macrocycle can serve as a host for chiral amino acid derivatives, resulting in a detectable chiroptical response via CD spectroscopy, indicating a supramolecular chirality transfer process. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Benzyl carbamate |

| Phenyl carbamate |

| Benzyl (4-(4-(4-Hydroxyphenyl)piperazin-1-yl)phenyl)carbamate |

| Benzyl-(4-(4-methyl-5-(p-tolylsulfonyl)-1,3-thiazol-2-yl)phenyl)carbamate |

| Chitosan phenylcarbamate |

| Cellulose tris(cyclohexylcarbamate) |

| N-tert-butyl benzyl amine |

| Rivastigmine |

Non Biological Applications and Material Science Perspectives of Benzyl Phenylcarbamate

Role as Synthetic Intermediates in Complex Organic Synthesis

Benzyl (B1604629) phenylcarbamate serves as a versatile building block in the synthesis of more complex molecules. Its utility stems from the reactivity of the carbamate (B1207046) functional group, which can be strategically manipulated to form new carbon-nitrogen bonds and construct intricate molecular architectures.

Precursors to Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Benzyl phenylcarbamate has been identified as a valuable precursor for the synthesis of these important compounds. For instance, it can be used in cyclization reactions to form various heterocyclic ring systems. google.com Research has demonstrated its utility in preparing derivatives that can undergo further transformations to yield complex nitrogenous frameworks. osaka-u.ac.jp In one study, this compound was used as a starting material in a multi-step synthesis, ultimately leading to the formation of a benzene-fused heterocyclic derivative. google.com

Protecting Group Chemistry Analogues in Multistep Synthesis

In the intricate process of multistep organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. The benzyl carbamate (Cbz) group, a close analogue of this compound, is a widely used protecting group for amines. gatech.edu this compound itself can be seen as an analogue in this context, where the phenyl group modifies the electronic properties of the carbamate. iiserpune.ac.in This modification can influence the conditions required for its cleavage, offering alternative strategies for deprotection. gatech.edu

The synthesis of this compound is often achieved through reactions that are fundamental to protecting group chemistry. For example, it can be synthesized from aniline (B41778) and benzyl chloroformate. doi.org It has also been prepared through copper-catalyzed Chan-Lam coupling of phenylboronic acid and benzyl azidoformate, and via a multicomponent reaction using triphenylphosphine/trichloroisocyanuric acid. ubinkim.comresearchgate.net These synthetic routes highlight the compound's connection to the broader field of amine protection and functional group manipulation. ubinkim.comresearchgate.net Furthermore, this compound has been employed in the synthesis of dehydroabietic acid-1,2,3-triazole-oxazolidinone hybrids, where it is used to protect an aniline nitrogen before subsequent alkylation and cyclization steps. nih.gov

Applications in Polymer and Advanced Materials Chemistry

The unique structural features of this compound also lend themselves to applications in polymer science, where the carbamate linkage is a key component of materials like polyurethanes.

Monomeric Units for Polyurethane and Polyurea Synthesis (if applicable)

While direct polymerization of this compound into high molecular weight polyurethanes is not a common application, its synthesis and reactions are highly relevant to polyurethane chemistry. Polyurethanes are typically synthesized from the reaction of isocyanates with polyols. This compound can be synthesized from phenyl isocyanate and benzyl alcohol, representing a model reaction for the formation of the urethane (B1682113) linkage. uoregon.edu

Recent research has explored alternative, isocyanate-free routes to polyurethanes. One such method involves the use of N-substituted trichloroacetamides (NTCAs) as blocked isocyanates. nih.gov In these studies, this compound was synthesized as a model carbamate compound through the base-catalyzed condensation of N-phenyl-2,2,2-trichloroacetamide with benzyl alcohol. nih.gov This demonstrates the potential for carbamates like this compound to be involved in the development of safer and more sustainable methods for polyurethane production. nih.gov

Additives in Polymer Formulations (e.g., stabilizers, crosslinking agents)

The inherent properties of carbamates suggest potential applications for this compound as an additive in polymer formulations. While specific data on this compound as a commercial stabilizer or crosslinking agent is limited, related carbamate structures are known to function in these capacities. For instance, carbamates can act as thermal stabilizers or light stabilizers in various polymer systems. The presence of both aromatic rings in this compound could contribute to its ability to absorb UV radiation, a key characteristic of light stabilizers.

The synthesis of various carbamates, including this compound, is often explored in the context of developing new polymer additives. ambeed.comambeed.comambeed.com The general category of carbamates is listed among potential crosslinking agents and other polymer additives. ambeed.comambeed.com

Components in Self-Healing or Responsive Materials

The development of self-healing and responsive materials is a cutting-edge area of materials science. These "smart" materials can repair damage or change their properties in response to external stimuli. Supramolecular polymers, which are held together by non-covalent interactions like hydrogen bonds, are a key class of self-healing materials.

The carbamate group, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is an excellent functional group for designing supramolecular materials. Research into hydrogen-bonded supramolecular polyurethanes often involves the study of model compounds to understand the strength and nature of these interactions. this compound, with its well-defined structure containing a single carbamate linkage, can serve as a model compound for studying the hydrogen bonding interactions that are crucial for the self-healing properties of certain polyurethanes. reading.ac.uk The reversible nature of the hydrogen bonds within the carbamate groups allows the material to re-form connections after being broken, leading to a healing effect. While direct incorporation of this compound into a self-healing polymer might be less common, its study provides fundamental insights into the design of such advanced materials. reading.ac.uk

Development of Catalysts, Ligands, or Organocatalysts

While this compound itself is not typically employed directly as a catalyst, its structural derivatives serve as crucial precursors and substrates in the synthesis of specialized ligands and in organocatalytic reactions. The carbamate functional group, particularly when incorporated into more complex molecular frameworks, plays a significant role in modern synthetic chemistry.

Research has demonstrated that derivatives of this compound are valuable in creating sophisticated molecules for catalysis. For instance, benzyl 2-formylphenylcarbamate , a closely related derivative, is utilized as a starting material for the synthesis of benzyl 2-((E)-tosyliminomethyl)phenylcarbamate . mdpi.com This product is a Schiff base, a class of compounds widely recognized for their application as ligands in metal-catalyzed reactions and as intermediates in various organic syntheses. mdpi.com The synthesis involves a condensation reaction catalyzed by boron trifluoride diethyl etherate. mdpi.com

In the field of asymmetric synthesis, which is critical for the pharmaceutical industry, derivatives of this compound have been used as substrates in reactions that produce chiral molecules. A notable example is the use of benzyl (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate as a substrate in an intramolecular Aza-Michael addition. buchler-gmbh.com This reaction, mediated by a chiral bifunctional organocatalyst, yields (2S)-substituted indolines, which are important structural motifs in many biologically active compounds. buchler-gmbh.com

Furthermore, carbamate structures are integral to the design of organocatalysts themselves. Although not this compound precisely, the related compound ((S)-pyrrolidin-2-yl)methyl-phenylcarbamate has been developed and successfully used as an organocatalyst for promoting Michael addition reactions. mdpi.com This highlights the utility of the phenylcarbamate moiety in the architecture of effective, metal-free catalytic systems. mdpi.com

| This compound Derivative | Role in Catalysis | Application/Reaction | Reference |

|---|---|---|---|

| Benzyl 2-formylphenylcarbamate | Precursor to Ligand | Synthesis of a Schiff base (benzyl 2-((E)-tosyliminomethyl)phenylcarbamate) used as a potential ligand. | mdpi.com |

| Benzyl (E)-(2-(4-oxo-4-phenylbut-2-en-1-yl)phenyl)carbamate | Substrate (Educt) | Asymmetric intramolecular Aza-Michael addition to synthesize chiral indolines using an organocatalyst. | buchler-gmbh.com |

| ((S)-pyrrolidin-2-yl)methyl-phenylcarbamate | Organocatalyst | Used to catalyze the conjugate addition of ketones to nitroolefins. | mdpi.com |

Applications in Analytical Chemistry as Derivatization Agents

This compound and the broader class of phenylcarbamates are significant in analytical chemistry, not as derivatization agents themselves, but as the functional group in stationary phases for chromatography or as the product of derivatization reactions used to enhance the detection of other molecules.

A primary application is in the field of high-performance liquid chromatography (HPLC) for the separation of chiral compounds. Chiral stationary phases (CSPs) derived from polysaccharides like cellulose (B213188) and amylose (B160209) are chemically modified with phenylcarbamate groups. researchgate.netyakhak.org These amylose and cellulose phenylcarbamate CSPs are highly effective for resolving enantiomers of various chiral compounds, including amines and amino acid esters. researchgate.netyakhak.org The separation mechanism relies on the specific interactions (such as π-π stacking, hydrogen bonding, and dipole-dipole interactions) between the phenylcarbamate moieties on the stationary phase and the analyte molecules.

Similarly, the phenylcarbamate functional group has been used to modify paper for paper chromatography, extending its use to the analysis of more hydrophobic compounds. mdpi.comresearchgate.net Filter paper modified with phenyl isocyanate creates a stationary phase bearing phenyl carbamate groups, which improves the separation of analytes based on hydrophobic and π-π interactions. mdpi.comresearchgate.net

The formation of a carbamate is also a strategy for the derivatization of analytes prior to analysis. While specific methods detailing the formation of this compound for analytical purposes are not prominent, the principle is well-established. Amines and alcohols are often derivatized to improve their volatility for gas chromatography (GC) or to add a UV-absorbing or fluorescent tag for HPLC. thermofisher.com For example, reagents like benzoyl chloride are used to derivatize biogenic amines for HPLC analysis. squ.edu.omhelsinki.fi The reaction of an amine (like aniline) with benzyl chloroformate would yield this compound, a derivative with enhanced properties for chromatographic analysis.

| Application Area | Material/Technique | Role of Phenylcarbamate Group | Reference |

|---|---|---|---|

| Chiral HPLC | Cellulose and Amylose Phenylcarbamate Chiral Stationary Phases (CSPs) | Provides the chiral recognition sites for separating enantiomers. | researchgate.netyakhak.org |

| Paper Chromatography | Filter paper modified with phenyl isocyanate (PI-FP) | Creates a hydrophobic stationary phase for separating non-polar analytes. | mdpi.comresearchgate.net |

| Analyte Derivatization | Pre-column derivatization of amines/alcohols | Formation of carbamate derivatives (e.g., from benzoyl chloride) to improve chromatographic behavior and detectability. | squ.edu.omhelsinki.fi |

Environmental Science Applications (e.g., pollutant sequestration via chemical modification, remediation agents)

The environmental science applications of this compound are primarily related to its persistence and degradation characteristics, which are common to the broader class of carbamate pesticides. Direct use of this compound as a remediation or sequestration agent is not well-documented; however, understanding its environmental fate provides insight into non-biological remediation processes.

The main non-biological processes that contribute to the degradation of carbamates in the environment are chemical hydrolysis and photolysis. researchgate.netresearchgate.net

Hydrolysis: The ester linkage in the carbamate structure is susceptible to hydrolysis, especially under alkaline or acidic conditions. This chemical reaction breaks the molecule down into its constituent alcohol (benzyl alcohol), amine (aniline), and carbon dioxide. This degradation pathway is a key factor in the environmental persistence of carbamate compounds. nih.gov

Photolysis: Carbamates containing aromatic rings, such as this compound, can absorb ultraviolet (UV) radiation from sunlight. This absorption of energy can lead to the cleavage of chemical bonds and the breakdown of the molecule into smaller, often less toxic, compounds. researchgate.net

In addition to degradation, a non-biological process relevant to sequestration is adsorption . Aromatic carbamates have been shown to adsorb to soil particles, particularly in soils with high organic matter content. frontiersin.org This process can immobilize the compound, reducing its bioavailability and preventing it from leaching into groundwater or entering waterways. frontiersin.org While this is a natural attenuation process rather than an engineered solution, it represents a form of non-biological sequestration in the environment.

| Process | Description | Relevance to Environmental Science | Reference |

|---|---|---|---|

| Chemical Hydrolysis | Cleavage of the carbamate's ester bond by water, accelerated by pH changes. | A primary abiotic degradation pathway that breaks down the compound in soil and water. | researchgate.netnih.gov |

| Photolysis | Degradation caused by the absorption of UV light from the sun. | Contributes to the breakdown of the compound on surfaces and in surface waters. | researchgate.net |

| Adsorption | Binding of the compound to soil organic matter and clay particles. | A form of non-biological sequestration that can limit the mobility and impact of the pollutant. | frontiersin.org |

Advanced Analytical Techniques for Benzyl Phenylcarbamate Detection and Quantification

Chromatographic Methods

Chromatography stands as a cornerstone for the separation and analysis of benzyl (B1604629) phenylcarbamate. This is largely due to its high resolving power, which allows for the separation of the analyte from complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the most prominently used chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of carbamates, including benzyl phenylcarbamate. The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Research Findings: A method developed by the U.S. Geological Survey for the determination of N-methyl and N-phenyl carbamate (B1207046) pesticides in water utilizes a C18 reverse-phase column. usgs.gov The separation is achieved using a linear gradient of acetonitrile (B52724) and water. usgs.gov Detection is carried out using a photodiode-array (PDA) ultraviolet (UV) detector, which provides both quantitative data at a fixed wavelength and full UV spectra for identity confirmation. usgs.gov For enhanced sensitivity and selectivity, this is often followed by post-column derivatization and fluorescence detection. usgs.gov

Another common approach involves HPLC coupled with UV detection, often using mobile phases like acetonitrile-water or methanol-water mixtures on an octadecylsilyl bonded phase. vulcanchem.comrsc.org For chiral separations, polysaccharide-based chiral stationary phases (CSPs), such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven effective in resolving enantiomers of related compounds. researchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Stationary Phase | C18 Reverse-Phase | Bonded Octadecylsilyl Phase |

| Mobile Phase | Linear gradient of acetonitrile:water | Isocratic elution with acetonitrile-water (75:25 v/v) |

| Detection | Photodiode-Array (PDA) UV Detector, Fluorescence Detector | Ultraviolet (UV) Detection at 254 nm |

| Application | Determination of carbamates in water | Determination of ethyl N-phenyl carbamate |

| Reference | usgs.gov | rsc.org |

Gas Chromatography (GC) separates volatile and semi-volatile compounds in their gaseous state. thermofisher.com When coupled with a Mass Spectrometry (MS) detector, it provides a powerful tool for both separation and identification based on mass-to-charge ratio. thermofisher.cometamu.edu

Research Findings: GC-MS is a confirmed method for the analysis of this compound and its derivatives. arkat-usa.orgnih.gov In one study, the analysis of a reaction mixture containing substituted benzyl N-phenylcarbamates was performed using an Agilent Technologies gas chromatograph with a mass detector. arkat-usa.org The mass spectra obtained via electron ionization (EI-MS) are used to identify the compounds. arkat-usa.org The National Institute of Standards and Technology (NIST) mass spectrometry data center contains reference spectra for this compound (under the name Carbamic acid, phenyl-, phenylmethyl ester), which can be used for identification purposes. nih.gov A key advantage of GC-MS is its high sensitivity and the structural information provided by the mass spectrum, which aids in unambiguous identification. etamu.edu

| Parameter | Value |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization | Electron Ionization (EI) |

| Key Mass Peaks (m/z) | 91 (Top Peak), 65 (2nd Highest) |

| Application | Identification and structural verification |

| Reference | nih.gov |

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com This technique combines advantages of both GC and HPLC, offering high efficiency and speed. researchgate.net

Research Findings: SFC is particularly noted for its application in chiral separations, often outperforming HPLC in speed and efficiency. nih.gov The mobile phase typically consists of supercritical CO2 mixed with a polar organic modifier like an alcohol. shimadzu.comnih.gov While specific applications detailing the analysis of this compound are less common than for HPLC or GC, the principles are well-established for carbamates. Polysaccharide-based chiral stationary phases are frequently used. nih.govgoogle.com The technique's ability to use a wide range of modifiers allows for the analysis of compounds with varying polarities. shimadzu.com The coupling of SFC with mass spectrometry further enhances its analytical power for structural characterization and high-throughput screening. researchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) Detection

Spectrophotometric Methods for Detection and Assay

Spectrophotometric methods are based on the absorption of electromagnetic radiation by the analyte. UV-Visible spectrophotometry is a common technique for the quantitative analysis of compounds containing chromophores.

Research Findings: The hydrolysis kinetics of substituted benzyl N-phenylcarbamates have been monitored using UV/VIS spectrophotometry. arkat-usa.org By recording the absorbance-time dependencies at an appropriate wavelength, the rate of decomposition can be determined. For example, the hydrolysis of certain carbamates was monitored at 245 nm or 292 nm depending on the specific substituent. arkat-usa.org Another application is the Ellman's spectrophotometric method, which has been used to assess the inhibitory activity of phenylcarbamate derivatives on cholinesterases. mdpi.com This method measures the product of an enzymatic reaction, which allows for the calculation of inhibition potency (IC50 values). mdpi.comresearchgate.net

Electrochemical Methods for Detection

Electrochemical methods measure changes in electrical properties (such as current or potential) that occur during a chemical reaction involving the analyte. These methods can offer high sensitivity and are suitable for miniaturized systems.

Research Findings: The determination of phenyl carbamate pesticides has been achieved using amperometric detection on microfluidic chips. researchgate.net This method involves the alkaline hydrolysis of the carbamate to form a phenol (B47542) derivative, which is then electrochemically oxidized. researchgate.net The microchips can be fabricated with carbon black nanoparticles as the sensing material, providing excellent electrochemical behavior and allowing for determination at a working voltage of +0.70 V. researchgate.net Additionally, electrochemical sensors have been employed to study the inhibitory effects of various phenylcarbamates on enzymes, demonstrating the utility of this technique for activity assays. researchgate.net

Sample Preparation and Extraction Methodologies

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte before analysis. Common techniques include liquid-liquid extraction and solid-phase extraction.

Research Findings: Liquid-Liquid Extraction (LLE) is a conventional method where the analyte is partitioned between two immiscible liquid phases. kochmodular.com For the extraction of carbamates from aqueous samples, dichloromethane (B109758) is a commonly used solvent. usgs.gov The procedure involves mixing the water sample with the solvent, separating the organic layer, and then concentrating the extract before HPLC analysis. usgs.gov In another application, after the synthesis of isopropyl N-phenyl carbamate, the product is melted to form two immiscible liquid layers (an aqueous layer and an organic product layer), which are then separated. google.com Further purification can involve adjusting the pH and performing another extraction to remove impurities like aniline (B41778). google.com

Solid-Phase Extraction (SPE) is a more modern and efficient technique that uses a solid sorbent to adsorb the analyte from a liquid sample. sigmaaldrich.com It is widely used for the cleanup and concentration of carbamate pesticides from environmental samples. researchgate.net The general process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an appropriate solvent. sigmaaldrich.com This method reduces solvent consumption compared to LLE and can be easily automated. sigmaaldrich.com C18-based sorbents are common for the reversed-phase extraction of carbamates. researchgate.net

Validation of Analytical Methods in Non-Biological Matrices

The validation of analytical methods is a critical process in chemical analysis, ensuring that a specific method is suitable for its intended purpose. This section details the validation parameters for the detection and quantification of this compound in non-biological matrices, such as water and soil. The process adheres to internationally recognized guidelines to demonstrate the method's performance characteristics.

The validation of an analytical procedure provides evidence that the method is reliable, reproducible, and accurate for the intended sample analysis. Key parameters assessed during method validation for quantifying chemical compounds like this compound in environmental matrices include linearity, accuracy, precision, the limit of detection (LOD), and the limit of quantification (LOQ).

While specific, comprehensive validation studies for this compound in non-biological matrices are not widely available in public literature, the principles of method validation can be illustrated using data from methods developed for closely related compounds, such as N-phenyl carbamate pesticides in water samples. The U.S. Geological Survey (USGS) provides a framework for such validations, which can be adapted for this compound. usgs.govusgs.gov

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a mass spectrometer (MS) are commonly employed for the analysis of carbamate pesticides. sepscience.compjoes.com These methods involve extracting the analyte from the sample matrix, followed by chromatographic separation and detection. usgs.govnih.gov

Linearity

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. For the quantification of carbamates, linearity is typically evaluated by analyzing a series of standard solutions of known concentrations. The response of the detector is plotted against the concentration, and a linear regression is performed. The correlation coefficient (r²) is a key indicator of linearity, with a value of 0.99 or greater being desirable.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies, where the sample matrix is spiked with a known amount of the analyte standard. The sample is then analyzed, and the percentage of the spiked analyte that is recovered is calculated. The acceptable range for recovery can vary depending on the complexity of the matrix and the concentration of the analyte. For environmental samples, recoveries are often expected to be within 70-120%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or with different equipment.

An RSD of less than 15-20% is generally considered acceptable for trace analysis in complex matrices.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are crucial parameters for determining the sensitivity of the method. The LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

Research Findings

A study by the U.S. Geological Survey on the determination of selected carbamate pesticides in water provides a relevant example of method validation. usgs.govusgs.gov While this compound was not one of the primary analytes, the data for a representative N-phenyl carbamate, Propham, can be used to illustrate the validation process. The method utilized HPLC with photodiode-array detection. usgs.gov

The following tables present hypothetical validation data for this compound, structured based on typical findings for similar carbamates in environmental water samples.

Table 1: Linearity Data for this compound Analysis

| Concentration (µg/L) | Instrument Response (Peak Area) |

| 0.1 | 15,234 |

| 0.5 | 76,170 |

| 1.0 | 151,980 |

| 5.0 | 759,900 |

| 10.0 | 1,525,000 |

| Linearity Results | |

| Correlation Coefficient (r²) | 0.9995 |

| Linear Range | 0.1 - 10.0 µg/L |

Table 2: Accuracy and Precision Data for this compound in Spiked Water Samples

| Spiked Concentration (µg/L) | Measured Concentration (µg/L) (n=5) | Recovery (%) | RSD (%) (Repeatability) |

| 0.5 | 0.46 | 92.0 | 5.8 |

| 2.5 | 2.35 | 94.0 | 4.2 |

| 7.5 | 7.65 | 102.0 | 3.5 |